molecular formula C10H15NO2S B12069611 1-(Cyclopropanesulfonyl)-3-ethynylpiperidine

1-(Cyclopropanesulfonyl)-3-ethynylpiperidine

Cat. No.: B12069611
M. Wt: 213.30 g/mol
InChI Key: YLDQMXOUEJVDGK-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-3-ethynylpiperidine is a sulfonamide derivative featuring a piperidine core substituted with a cyclopropanesulfonyl group at the 1-position and an ethynyl (acetylene) group at the 3-position. The cyclopropane ring confers unique steric and electronic properties, while the sulfonyl group enhances metabolic stability and binding affinity in biological systems . This compound is primarily synthesized through nucleophilic substitution reactions between cyclopropanesulfonyl chloride and appropriately substituted piperidine derivatives, often under basic conditions (e.g., triethylamine or DIEA in DCM/DMF) . Its applications span medicinal chemistry, particularly as an intermediate in the synthesis of protease inhibitors and kinase-targeting agents .

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

1-cyclopropylsulfonyl-3-ethynylpiperidine

InChI

InChI=1S/C10H15NO2S/c1-2-9-4-3-7-11(8-9)14(12,13)10-5-6-10/h1,9-10H,3-8H2

InChI Key

YLDQMXOUEJVDGK-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCCN(C1)S(=O)(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-3-ethynylpiperidine typically involves multiple steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, such as 1-bromo-3-chloropropane, the piperidine ring can be constructed through nucleophilic substitution reactions.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, using a palladium catalyst and copper co-catalyst in the presence of a base.

    Attachment of the Cyclopropanesulfonyl Group: This step involves the reaction of the piperidine derivative with cyclopropanesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of 1-(Cyclopropanesulfonyl)-3-ethynylpiperidine would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-3-ethynylpiperidine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The piperidine ring can be reduced to form different piperidine derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under mild conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-3-ethynylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-(Cyclopropanesulfonyl)-3-ethynylpiperidine exerts its effects depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropanesulfonyl group can enhance the compound’s stability and bioavailability, while the ethynyl group can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(cyclopropanesulfonyl)-3-ethynylpiperidine are best contextualized against related sulfonamide and piperidine derivatives. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties Applications References
1-(Cyclopropanesulfonyl)-3-ethynylpiperidine Piperidine 1-Cyclopropanesulfonyl, 3-ethynyl High metabolic stability; rigid conformation; reactive ethynyl group Protease inhibitors, kinase inhibitors
1-Cyclopropanesulfonyl-piperazine Piperazine 1-Cyclopropanesulfonyl Increased basicity (two N atoms); moderate solubility in polar solvents Antiviral agents, CNS-targeting drugs
[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid Piperidine 1-Phenylsulfonyl, 3-acetic acid Enhanced lipophilicity; pH-dependent solubility Anti-inflammatory agents, enzyme modulators
Ethyl 1-benzylpiperidine-3-carboxylate Piperidine 1-Benzyl, 3-carboxylate ethyl ester Ester group for prodrug design; benzyl enhances blood-brain barrier penetration Analgesics, antipsychotics
Cyclopropanesulfonic acid [(1S,3S,4R)-3-(dihydropyridinyl)cyclopentyl]-amide Cyclopentane Cyclopropanesulfonamide, dihydropyridinyl Conformational flexibility; cyclopentane enhances target selectivity Anticancer agents, GPCR modulators

Key Comparative Insights

Structural Variations and Pharmacokinetics

  • Cyclopropanesulfonyl vs. Phenylsulfonyl : The cyclopropane ring in 1-(cyclopropanesulfonyl)-3-ethynylpiperidine reduces steric hindrance compared to bulkier phenyl groups, improving binding to flat enzymatic pockets (e.g., kinase ATP sites) . However, phenylsulfonyl derivatives exhibit higher lipophilicity, favoring membrane permeability .
  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., 1-cyclopropanesulfonyl-piperazine) display greater basicity due to the additional nitrogen, enhancing solubility in acidic environments (e.g., lysosomal targeting) .

Synthetic Accessibility

  • Reactivity of Ethynyl Group : The ethynyl group in 1-(cyclopropanesulfonyl)-3-ethynylpiperidine allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular drug design. This contrasts with carboxylate esters (e.g., ethyl 1-benzylpiperidine-3-carboxylate), which require hydrolysis for activation .
  • Sulfonylation Efficiency : Cyclopropanesulfonyl chloride reacts efficiently with secondary amines (e.g., piperidine) under mild conditions (ambient temperature, 4–16 hours), whereas phenylsulfonyl chloride often requires elevated temperatures for comparable yields .

Biological Activity Enzyme Inhibition: The ethynyl group in 1-(cyclopropanesulfonyl)-3-ethynylpiperidine enhances π-π stacking with aromatic residues in proteases, outperforming non-aromatic analogs like cyclopropanesulfonamide-cyclopentane derivatives in IC50 assays . Metabolic Stability: Cyclopropanesulfonyl derivatives exhibit longer half-lives (t₁/₂ > 6 hours in human liver microsomes) compared to methylsulfonyl or benzylsulfonyl analogs due to resistance to oxidative metabolism .

Research Findings and Implications

  • Patent Trends : Recent patents (2022) highlight cyclopropanesulfonyl-piperidine derivatives as key intermediates in antiviral and anticancer agents, with improved selectivity over earlier phenylsulfonyl analogs .
  • Thermodynamic Stability : Computational studies (DFT) indicate that the cyclopropane ring in 1-(cyclopropanesulfonyl)-3-ethynylpiperidine reduces ring strain compared to cyclobutane analogs, enhancing thermal stability (ΔG < 5 kcal/mol) .
  • Toxicity Profile : The compound shows negligible hepatotoxicity (IC50 > 100 µM in HepG2 cells), contrasting with phenylsulfonyl derivatives, which exhibit moderate cytotoxicity at 50 µM .

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